molecular formula C11H14ClNO2 B13521959 Tert-butyl 2-amino-4-chlorobenzoate

Tert-butyl 2-amino-4-chlorobenzoate

Cat. No.: B13521959
M. Wt: 227.69 g/mol
InChI Key: QRIBGONDDJLXLR-UHFFFAOYSA-N
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Description

Tert-butyl 2-amino-4-chlorobenzoate is an organic compound with the molecular formula C11H14ClNO2 It is a derivative of benzoic acid and is characterized by the presence of a tert-butyl ester group, an amino group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-chlorobenzoate typically involves the esterification of 2-amino-4-chlorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The general reaction scheme is as follows:

2-amino-4-chlorobenzoic acid+tert-butyl alcoholH2SO4tert-butyl 2-amino-4-chlorobenzoate+H2O\text{2-amino-4-chlorobenzoic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 2-amino-4-chlorobenzoic acid+tert-butyl alcoholH2​SO4​​tert-butyl 2-amino-4-chlorobenzoate+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and catalyst concentration, ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-chlorobenzoate can undergo various chemical reactions, including:

    Nucleophilic substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized products.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups present in the molecule.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while oxidation can produce quinones or other oxidized derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and other biochemical assays.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-chlorobenzoate depends on its specific application. In biochemical assays, the compound may act as an inhibitor or activator of certain enzymes, binding to the active site and modulating the enzyme’s activity. The molecular targets and pathways involved vary based on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl 4-amino-2-chlorobenzoate: Similar in structure but with different substitution patterns on the benzene ring.

    Tert-butyl 4-(2-amino-ethyl)-benzoate: Contains an additional ethyl group attached to the amino group.

    Tert-butyl 4-bromo-2-chlorobenzoate: Similar structure with a bromine atom instead of an amino group.

Uniqueness

Tert-butyl 2-amino-4-chlorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 2-amino-4-chlorobenzoate

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,13H2,1-3H3

InChI Key

QRIBGONDDJLXLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=C(C=C1)Cl)N

Origin of Product

United States

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